molecular formula C17H16N4O2S B14756530 1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-

1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-

Cat. No.: B14756530
M. Wt: 340.4 g/mol
InChI Key: PBSNIERBSVCZDL-UHFFFAOYSA-N
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Description

1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]- is a complex organic compound with a molecular formula of C17H16N4O2S. This compound is known for its unique structure, which includes a benzimidazole ring fused with a tetrahydrobenzo[b]thiophene moiety. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]- typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole derivatives with appropriate thiophene intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole or thiophene rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated reagents or organometallic compounds under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives.

Scientific Research Applications

1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1H-Benzimidazole-2-carboxamide: Shares the benzimidazole core but lacks the thiophene moiety.

    Benzothiazole derivatives: Similar in structure but contain a sulfur atom in the heterocyclic ring.

    Thienopyrimidine compounds: Contain a thiophene ring fused with a pyrimidine ring.

Uniqueness: 1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]- is unique due to its combination of benzimidazole and tetrahydrobenzo[b]thiophene structures, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C17H16N4O2S/c18-15(22)14-10-3-1-2-4-13(10)24-17(14)21-16(23)9-5-6-11-12(7-9)20-8-19-11/h5-8H,1-4H2,(H2,18,22)(H,19,20)(H,21,23)

InChI Key

PBSNIERBSVCZDL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=C(C=C3)N=CN4)C(=O)N

Origin of Product

United States

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